molecular formula C20H22N4O4S B2599382 5,5-Dimethyl-2-(((4-(((4-methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione CAS No. 371947-39-6

5,5-Dimethyl-2-(((4-(((4-methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione

Cat. No.: B2599382
CAS No.: 371947-39-6
M. Wt: 414.48
InChI Key: UTEUGHYEQFYZNN-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The molecular weight of this compound is 414.48 . Other physical and chemical properties like boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of derivatives, including the mentioned compound, have been synthesized and evaluated for their antimicrobial activity. These compounds displayed significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Notably, certain compounds exhibited higher activity than reference drugs, emphasizing the potential of these derivatives in antimicrobial research (Ghorab et al., 2017).

Molecular Docking Studies

The synthesized compounds were also subject to molecular docking studies, which showed similar orientation and binding interactions within the active sites of target proteins, suggesting a mechanistic basis for their biological activity. This highlights the compound's relevance in the design of new therapeutic agents (Ghorab et al., 2017).

Synthetic Methodologies

Research has focused on developing efficient synthetic routes for these compounds. For example, one study detailed a multicomponent reaction leading to high-yield production, with the molecular structure confirmed by spectroscopic methods and X-ray crystallography (Barakat et al., 2016). These methodologies are crucial for the compound's application in further pharmaceutical and chemical research.

Biological Activity and Complex Formation

Some derivatives have been used to synthesize metal complexes, which were then studied for their cytotoxic properties and interaction with biological molecules. This research avenue is significant for understanding the compound's role in biological systems and its potential in drug development (Eremina et al., 2021).

Chemical Interactions and Tautomerism

Investigations into the compound's chemical behavior have revealed interesting tautomeric structures and interactions, such as enol-enol and ring-chain tautomerism, as well as strong hydrogen bonding. These findings are pivotal for understanding the compound's chemical properties and reactivity, facilitating its application in various chemical synthesis processes (Sigalov et al., 2011).

Safety and Hazards

This compound should be stored in a dark place, in an inert atmosphere, at 2-8°C . Other specific safety and hazard information is not provided in the search results.

Properties

IUPAC Name

4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-13-8-9-21-19(23-13)24-29(27,28)15-6-4-14(5-7-15)22-12-16-17(25)10-20(2,3)11-18(16)26/h4-9,12,25H,10-11H2,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZFYQQYRPYALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(CC(CC3=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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